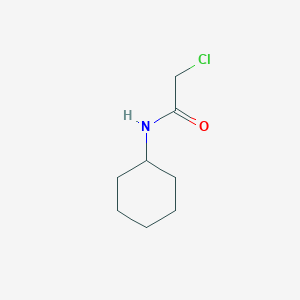

2-Chloro-N-cyclohexylacetamide

Description

Historical Context and Initial Investigations of Chloroacetamide Compounds

The chloroacetamide class of compounds represents a significant area of chemical research, particularly noted for its impact on agriculture. The investigation into α-chloroacetamides led to the development of a major class of herbicides. cambridge.org These herbicides primarily function by inhibiting the elongation of very-long-chain fatty acids (VLCFAs) in plants, which disrupts membrane stability and leads to plant death. ekb.eg Although considered an older class of herbicides, chloroacetamides continue to be relevant in controlling weeds in major crops like maize and rice. ekb.eg

Beyond their agricultural applications, the reactivity of the chloroacetamide group has prompted investigations into their biological activities. For instance, 2-chloroacetamide (B119443) itself has been studied as a modest irreversible inhibitor of protein-arginine deiminases (PADs), enzymes whose inhibition has been explored to prevent or suppress disease development in certain preclinical models. taylorandfrancis.com The diverse biological activities observed in chloroacetamide derivatives, including anti-algal properties, have spurred further research into this chemical family. taylorandfrancis.com

Significance of N-Substituted Acetamides in Chemical Sciences

N-substituted acetamides are a cornerstone functional group in organic and medicinal chemistry. Their importance stems from their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. ontosight.ai The synthesis of N-substituted acetamides can be achieved through various methods, most commonly via the acylation of primary and secondary amines with an acetylating agent like chloroacetyl chloride. researchgate.netnih.gov Researchers have developed numerous protocols for these transformations, including reactions mediated by bases or catalysts to facilitate the coupling of amines with carboxylic acid derivatives. mdpi.comorganic-chemistry.orgtandfonline.com

The chemical reactivity of N-substituted chloroacetamides is often centered on the α-chloro atom. This chlorine is a good leaving group, making it susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the chlorine to be easily replaced by a variety of nucleophiles (containing oxygen, nitrogen, or sulfur), which can lead to the formation of more complex molecules and diverse heterocyclic systems. researchgate.net This synthetic flexibility makes N-substituted acetamides valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. uantwerpen.beresearchgate.net

Research Landscape of 2-Chloro-N-cyclohexylacetamide

This compound (CAS No. 23605-23-4) is primarily recognized within the scientific literature as a synthetic intermediate. nih.govnih.govrsc.org Its synthesis is typically accomplished by the reaction of cyclohexylamine (B46788) with chloroacetyl chloride. nih.govrsc.org

The compound has been utilized as a precursor in the synthesis of more complex molecules for biological evaluation. In one study, this compound was synthesized as one of several 2-chloro-N-substituted-acetamides which were then reacted with 2-mercaptobenzimidazole (B194830) to create a series of derivatives evaluated for potential antidepressant activity. nih.gov Another research effort described the synthesis of this compound as an intermediate (termed compound 12-6 in the study) for producing molecules designed to act as dexamethasone (B1670325) sensitizers in the context of acute lymphoblastic leukemia research. rsc.org These examples highlight the role of this compound as a component in multi-step synthetic pathways aimed at discovering new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ClNO | nih.govchemicalbook.com |

| Molecular Weight | 175.66 g/mol | nih.govchemicalbook.comscbt.com |

| CAS Number | 23605-23-4 | nih.govchemicalbook.comchemsrc.com |

| Melting Point | 109-111 °C | chemicalbook.comchemsrc.com |

| Boiling Point (Predicted) | 326.4 ± 21.0 °C at 760 mmHg | chemsrc.com |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point (Predicted) | 151.2 ± 22.1 °C | chemsrc.com |

| IUPAC Name | This compound | nih.govlookchem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFIWYGMZQJEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278579 | |

| Record name | 2-Chloro-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23605-23-4 | |

| Record name | 23605-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-cyclohexylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Chloro-N-cyclohexylacetamide

The synthesis of this compound is predominantly achieved through the nucleophilic acyl substitution reaction between cyclohexylamine (B46788) and a chloroacetylating agent, most commonly chloroacetyl chloride. This method is well-documented and serves as the primary route for obtaining this compound.

The most established and widely utilized method for synthesizing this compound is the direct acylation of cyclohexylamine with chloroacetyl chloride. ijpsr.infotandfonline.com This reaction involves the nucleophilic attack of the primary amine group of cyclohexylamine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). researchgate.net Due to the formation of HCl as a byproduct, a base is typically required to neutralize the acid and drive the reaction to completion. orgsyn.org

The reaction between cyclohexylamine and chloroacetyl chloride can be conducted under various conditions, with the choice of solvent and base significantly influencing the reaction's efficiency and outcome.

A common approach involves dissolving cyclohexylamine in a suitable solvent and adding chloroacetyl chloride, often at a reduced temperature to control the exothermic nature of the reaction. chemicalbook.comsphinxsai.com A variety of solvent systems have been successfully employed, including aprotic solvents like acetonitrile (B52724), dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and tetrahydrofuran (B95107) (THF), as well as aqueous systems. researchgate.netorgsyn.orgchemicalbook.comsphinxsai.com

The choice of base is also critical. An excess of the starting amine (cyclohexylamine) can be used to act as the base. researchgate.net Alternatively, non-nucleophilic tertiary amines such as triethylamine (B128534) (TEA) or pyridine (B92270) are frequently used. researchgate.netorgsyn.org Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective. sphinxsai.com In some procedures, an aqueous workup with a mild base like sodium carbonate is used to neutralize any remaining acid and wash the organic layer. chemicalbook.com Green chemistry approaches have utilized phosphate (B84403) buffer as the reaction medium, allowing for rapid N-chloroacetylation. tandfonline.com

Table 1: Reported Reaction Conditions for the Synthesis of this compound

| Amine | Acylating Agent | Solvent | Base | Temperature | Reaction Time | Yield |

| Cyclohexylamine | Chloroacetyl Chloride | Acetonitrile | Cyclohexylamine (excess) | 15°C to RT | 1-2 hours | 93% |

| Aromatic/Aliphatic Amines | Chloroacetyl Chloride | Dichloromethane | Triethylamine | Not specified | Not specified | Not specified |

| Methyl 4-aminobenzoate (B8803810) derivative | Chloroacetyl Chloride | Ethyl Acetate | Pyridine | < 10°C to RT | 1.5 hours | 94% |

| Various Amines | Chloroacetyl Chloride | Aqueous solution | Self-basic | Room Temperature | Overnight | Not specified |

| Anilines/Amines | Chloroacetyl Chloride | Phosphate Buffer | None specified | Not specified | < 20 minutes | High to excellent |

| Aniline (B41778) | Chloroacetyl Chloride | THF | DBU | < 5°C to RT | 3 hours | 92% |

Several strategies have been developed to optimize the synthesis of this compound, focusing on improving chemical yield and product purity.

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0-15 °C) by cooling the reaction vessel in an ice bath. orgsyn.orgsphinxsai.com This is done to manage the exothermicity of the acylation reaction. After the initial addition of chloroacetyl chloride, the reaction mixture is typically allowed to warm to room temperature to ensure completion. chemicalbook.comsphinxsai.com

Choice of Base: The selection of the base can impact the purity of the final product. For instance, in the synthesis of a related N-substituted chloroacetamide, pyridine was found to provide a cleaner impurity profile compared to triethylamine. orgsyn.org The use of a non-nucleophilic base like DBU in THF has been shown to produce high yields (75-95%) for N-aryl chloroacetamides, with the product often precipitating from the reaction mixture, simplifying purification. sphinxsai.com

Stoichiometry and Workup: Using a slight excess of the amine (e.g., 2.1 equivalents) can help to consume the acyl chloride completely and act as a base. chemicalbook.com The workup procedure is crucial for isolating a pure product. A typical workup involves diluting the reaction mixture with a solvent like ethyl acetate, followed by washing with aqueous acid (e.g., 1.2 M HCl) to remove excess amine and then with an aqueous base (e.g., 1 M Na2CO3) to remove any remaining acidic impurities. chemicalbook.com Quenching the reaction with a buffer solution can also be employed to neutralize excess chloroacetyl chloride before crystallization. orgsyn.org

Purification Methods: Recrystallization is a common method for purifying the final product. Solvents such as ethanol (B145695) or mixtures like heptane/MTBE have been used to obtain analytically pure crystalline material. ijpsr.infoorgsyn.org In some cases, the product precipitates directly from the reaction mixture upon completion or after adding it to ice-cold water, allowing for simple filtration and washing to achieve purification. ijpsr.infosphinxsai.com

While the direct acylation with chloroacetyl chloride is standard for the title compound, other methodologies exist for the construction of the broader N-cyclohexyl acetamide (B32628) scaffold. These alternative routes can introduce different functionalities on the acetyl group.

For example, 2-cyano-N-cyclohexylacetamide can be synthesized via a nucleophilic acyl substitution reaction between cyclohexylamine and ethyl cyanoacetate (B8463686). researchgate.netresearchgate.net This reaction provides an N-cyclohexyl acetamide core with a cyano group at the alpha-position, which can serve as a handle for further chemical transformations. researchgate.net

Broader strategies for the synthesis of azacycles (nitrogen-containing cyclic compounds) can also be adapted. mdpi.com Methods such as the N-heterocyclization of primary amines with dicarboxylic acids or various C-N coupling reactions represent potential, though less direct, pathways to related structures. mdpi.com The development of one-pot reactions involving processes like alkyne annulation is expanding the toolkit for creating complex molecular scaffolds, which could potentially be applied to the synthesis of highly functionalized N-cyclohexyl acetamide derivatives. nih.gov

Acylation of Cyclohexylamine with Chloroacetyl Chloride

Synthesis of Analogs and Derivatives of this compound

The core structure of this compound can be modified to create a library of related compounds for various research applications. One common modification involves altering the cyclohexyl ring.

The synthesis of analogs with substituents on the cyclohexyl ring follows the same fundamental acylation chemistry. The process involves reacting a substituted cyclohexylamine with chloroacetyl chloride. The availability of a wide range of commercially or synthetically accessible substituted cyclohexylamines allows for the introduction of diverse functional groups at various positions on the cyclohexyl moiety.

For instance, the reaction can be performed with aminocyclohexanols, aminocyclohexanecarboxylic acids, or cyclohexylamines bearing alkyl, aryl, or other functional groups. The reaction conditions, such as solvent, base, and temperature, would be analogous to those used for the synthesis of the parent compound, although minor adjustments may be necessary depending on the nature of the substituent. The substituent's electronic and steric properties could influence the nucleophilicity of the amine and, consequently, the reaction rate and efficiency.

Modifications of the Acetamide Linkage

The acetamide linkage in N-substituted acetamides is a robust functional group, yet it can undergo several transformations to yield different functionalities. While the primary reactivity of this compound is centered around the displacement of the chlorine atom, the amide bond itself can be subjected to specific chemical modifications.

General reactions applicable to the acetamide group include hydrolysis, reduction, and substitution. Under acidic or basic conditions, the amide bond can be hydrolyzed to yield cyclohexylamine and a derivative of chloroacetic acid. psu.eduresearchgate.net For instance, base-catalyzed hydrolysis often proceeds through an intermolecular SN2 reaction, leading to the substitution of the chloride with a hydroxyl group, or in some cases, cleavage of the amide bond itself. researchgate.net

Reduction of the amide functionality offers a pathway to secondary amines. Powerful reducing agents like lithium aluminum hydride can transform the carbonyl group of the acetamide into a methylene (B1212753) group, yielding N-(2-chloroethyl)cyclohexanamine. Conversely, controlled reduction protocols using hydrosilanes can selectively cleave the C-O or C-N bond of the amide. organic-chemistry.org

Furthermore, the nitrogen of the acetamide can, under certain conditions, be subject to further substitution. While the lone pair of electrons on the nitrogen is delocalized due to resonance with the carbonyl group, making it less nucleophilic than an amine, N-alkylation can be achieved. semanticscholar.org For example, alkylation of N-substituted 2-phenylacetamides has been performed using methyl trifluoromethanesulfonate. semanticscholar.org

Table 1: Potential Modifications of the Acetamide Linkage in this compound

| Reaction Type | Reagents | Potential Product |

| Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Cyclohexylamine and Chloroacetic acid derivative |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | N-(2-chloroethyl)cyclohexanamine |

| N-Alkylation | Alkylating agents (e.g., Methyl trifluoromethanesulfonate) | N-alkyl-2-chloro-N-cyclohexylacetamide |

Introduction of Heterocyclic Systems and Aromatic Moieties

The most prominent synthetic utility of this compound lies in its role as a precursor for introducing heterocyclic and aromatic structures. The electrophilic carbon attached to the chlorine atom readily undergoes nucleophilic substitution with a wide range of nucleophiles, particularly those containing nitrogen, sulfur, or oxygen atoms within heterocyclic or aromatic rings. This reactivity is a key step in the construction of more elaborate molecules with potential biological activities. psu.edu

Introduction of Benzimidazole (B57391) Systems

One common application is the synthesis of benzimidazole derivatives. The reaction of this compound with 2-mercaptobenzimidazole (B194830) is a typical example of such a transformation. researchgate.net In this reaction, the sulfur atom of 2-mercaptobenzimidazole acts as a nucleophile, displacing the chlorine atom of this compound to form a new carbon-sulfur bond. This results in the formation of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-cyclohexylacetamide. researchgate.net

Introduction of Pyrazole (B372694) and Fused Pyrazole Systems

Similarly, this compound can be used to introduce pyrazole moieties. For instance, it can be reacted with a pyrazole derivative containing a nucleophilic center to form a new covalent bond. While specific examples directly utilizing this compound are part of broader synthetic schemes, the general reactivity pattern allows for its use in creating pyrazole-containing compounds. nih.govmdpi.com

Introduction of Pyrimidine (B1678525) and Fused Pyrimidine Systems

The synthesis of fused pyrimidine systems, such as pyrimido[4,5-e] smolecule.comresearchgate.netdiazepines, can also be achieved using this compound. In a multi-step synthesis, a 6-amino-5-((cyclohexylamino)methyl)pyrimidine derivative can be acylated with chloroacetyl chloride to yield an intermediate that is structurally related to this compound. This intermediate then undergoes an intramolecular cyclization to form the pyrimido[4,5-e] smolecule.comresearchgate.netdiazepine ring system. researchgate.netcore.ac.uk

Introduction of Triazole Systems

The introduction of triazole rings is another significant application. For example, the synthesis of N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide has been reported. researchgate.netnih.gov This involves the reaction of a 1,2,4-triazole-3-thiol derivative with this compound, where the sulfur atom of the triazole displaces the chlorine to form the final product. researchgate.netnih.gov

Table 2: Examples of Heterocyclic and Aromatic Systems Introduced via this compound

| Heterocyclic/Aromatic System | Nucleophilic Precursor | Resulting Compound Class |

| Benzimidazole | 2-Mercaptobenzimidazole | 2-((1H-benzo[d]imidazol-2-yl)thio)-N-cyclohexylacetamides |

| Pyrazole | Pyrazole derivatives | N-cyclohexyl-2-(pyrazolyl)acetamides |

| Pyrimidine (fused) | 6-Amino-5-((cyclohexylamino)methyl)pyrimidines | Pyrimido[4,5-e] smolecule.comresearchgate.netdiazepines |

| 1,2,4-Triazole | 1,2,4-Triazole-3-thiol derivatives | N-cyclohexyl-2-(1,2,4-triazol-3-ylthio)acetamides |

Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of the Chlorine Atom

The key feature of 2-Chloro-N-cyclohexylacetamide's reactivity is the electrophilic nature of the carbon atom bonded to chlorine, which facilitates displacement by a wide range of nucleophiles. smolecule.com This susceptibility to nucleophilic substitution makes it a valuable intermediate in organic synthesis for the introduction of the N-cyclohexylacetamido moiety. researchgate.net The general mechanism involves the attack of a nucleophile on the α-carbon, leading to the expulsion of the chloride ion.

This compound reacts with oxygen-based nucleophiles, such as alkoxides, to form ether derivatives. For instance, reaction with sodium ethoxide results in the substitution of the chlorine atom to yield N-cyclohexyl-2-ethoxyacetamide. smolecule.com In aqueous environments, particularly under acidic or basic catalysis, the compound can react with water or hydroxide (B78521) ions, although this typically leads to hydrolysis rather than stable substitution products. libretexts.org The reaction with an alcohol, acting as an oxygen nucleophile, can be catalyzed by acid, which protonates the carbonyl oxygen and increases the electrophilicity of the α-carbon for attack. libretexts.org

Table 1: Reaction with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium Ethoxide | N-cyclohexyl-2-ethoxyacetamide smolecule.com |

The reaction of this compound with various nitrogen nucleophiles, particularly primary and secondary amines, is a common transformation. researchgate.net This reaction provides a straightforward route to N-substituted glycine (B1666218) amide derivatives. smolecule.com The process involves the nucleophilic attack of the amine's lone pair of electrons on the carbon bearing the chlorine atom, displacing it to form a new carbon-nitrogen bond. ijpsr.info These reactions are foundational for building more complex molecules, including various heterocyclic structures. researchgate.net

Table 2: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Class |

|---|---|

| Primary Amines | N-cyclohexyl-2-(alkylamino)acetamide |

| Secondary Amines | N-cyclohexyl-2-(dialkylamino)acetamide |

| Aromatic Amines | N-cyclohexyl-2-(arylamino)acetamide |

Sulfur-containing nucleophiles, such as thiols and their corresponding thiolates, readily react with this compound. smolecule.com The high nucleophilicity of sulfur facilitates the displacement of the chlorine atom to form thioether derivatives. researchgate.net For example, reaction with a thiol (R-SH) in the presence of a base yields N-cyclohexyl-2-(alkylthio)acetamide. These sulfide (B99878) products can serve as key intermediates for the synthesis of sulfur-containing heterocycles. researchgate.net

Intramolecular Cyclization Pathways

The products resulting from the initial nucleophilic substitution on this compound often contain functional groups that can participate in a subsequent intramolecular cyclization. researchgate.netresearchgate.net This two-step, one-pot process is a powerful strategy for constructing a diverse range of heterocyclic compounds, which are significant scaffolds in medicinal chemistry. researchgate.netevitachem.com

The versatility of this compound as a building block is demonstrated by its use in the synthesis of various five-membered heterocyclic rings. researchgate.netresearchgate.net

Imidazole and Pyrrole (B145914): N-substituted 2-chloroacetamides are known precursors for various heterocyclic systems, including imidazoles and pyrroles. researchgate.netresearchgate.net The synthesis of pyrroles can be achieved through variations of the Hantzsch pyrrole synthesis, where the α-haloamide reacts with a β-ketoester and an amine, undergoing a series of condensation and cyclization steps to form the pyrrole ring. wikipedia.org

Thiazolidine-4-one: This heterocyclic system is commonly synthesized by the reaction of a chloroacetamide derivative. One established method involves the cycloaddition reaction between a Schiff base (imine) and a sulfur-containing reagent like thioglycolic acid. chemmethod.com Alternatively, reacting this compound with a thiourea (B124793) derivative can also lead to the formation of a thiazole-based ring system, which can be a precursor to or an isomer of thiazolidin-4-ones. vulcanchem.comscirp.org The process generally involves an initial nucleophilic attack by the sulfur atom, followed by an intramolecular condensation and cyclization. scirp.org

Thiophene (B33073): The synthesis of thiophene derivatives can be accomplished using this compound as a key electrophile. researchgate.netresearchgate.net For example, reaction with a sulfur nucleophile followed by cyclization with a suitable partner containing a two-carbon unit can construct the thiophene ring. semanticscholar.org A common strategy involves reacting the chloroacetamide with a reagent like a β-mercapto-cinnamonitrile derivative, which upon cyclization yields highly substituted thiophenes. researchgate.net

Table 3: Heterocyclic Synthesis from this compound Precursors

| Target Heterocycle | General Co-Reactant(s) | Key Reaction Type |

|---|---|---|

| Imidazole | Amidines, Urea/Thiourea | Condensation/Cyclization researchgate.net |

| Pyrrole | β-Ketoesters, Amines | Hantzsch-type Synthesis researchgate.netwikipedia.org |

| Thiazolidine-4-one | Schiff Base + Thioglycolic Acid | Cycloaddition chemmethod.comscirp.org |

Hydrolytic Stability and Degradation Pathways

This compound can undergo hydrolysis under either acidic or basic conditions. The primary degradation pathway involves the cleavage of the amide bond or substitution of the chlorine atom. Under strong acidic or basic conditions, the amide linkage can be hydrolyzed to yield cyclohexylamine (B46788) and chloroacetic acid. Alternatively, nucleophilic substitution by water or hydroxide can occur at the α-carbon to first produce N-cyclohexylglycolamide, which may further hydrolyze. The synthesis procedure for the compound involves washing with aqueous acid (HCl) and base (Na₂CO₃), which suggests it has a degree of stability to brief exposure, but prolonged contact with strong aqueous acids or bases will lead to degradation. chemicalbook.com

Oxidative and Reductive Transformations

The chemical reactivity of this compound allows for a variety of oxidative and reductive transformations, leading to the formation of diverse derivatives. These reactions are fundamental in synthetic organic chemistry and can be influenced by the choice of reagents and reaction conditions.

Oxidative Transformations

While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, general principles of organic chemistry and findings related to similar N-substituted chloroacetamides suggest potential oxidative pathways. For instance, the acetyl group in analogous compounds can be oxidized to form carboxylic acids using common oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) .

In a broader context, the oxidation of N-substituted amides can be a complex process. For example, the oxidation of N-cyclohexylacetamide, a related compound, has been studied using manganese catalysts, demonstrating regioselectivity and enantioselectivity in C-H bond oxidation tdx.cat. Another study on the photochemical oxidation of tetrachloroethylene (B127269) in the presence of amines leads to the formation of N-substituted trichloroacetamides kobe-u.ac.jp.

Electrochemical oxidation represents another avenue for transformation. Studies on the electrochemical oxidation of chloroanilines, which are precursors to some chloroacetamides, show that complete degradation and mineralization can be achieved using boron-doped diamond (BDD) anodes amazonaws.com. This process can, however, lead to the formation of various by-products, including chloramines and chlorate (B79027) ions amazonaws.com. In a combined electrochemical and anaerobic treatment system for landfill leachate, N-cyclohexyl-acetamide was identified as a compound that could be completely removed, although it reappeared during the anaerobic stage, suggesting complex transformation pathways nih.gov.

Reductive Transformations

The reduction of the chloroacetamide group is a more commonly cited transformation. The chloroacetamide moiety can be reduced to form the corresponding amine. Common reducing agents for this type of transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) . This reduction is a key step in the synthesis of various derivatives where the amine functionality is desired.

For instance, the reduction of the nitrile group in a related compound, 2-chloro-N-(1-cyanocyclohexyl)acetamide, via catalytic hydrogenation yields an amine . This highlights a common reductive strategy for compounds containing a nitrile group in addition to the chloroacetamide moiety.

The following table summarizes potential oxidative and reductive transformations based on general knowledge of N-substituted chloroacetamides.

| Transformation Type | Reagent/Condition | Potential Product(s) |

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Carboxylic acid derivatives |

| Oxidation | Manganese Catalysts | Oxidized C-H bonds on the cyclohexyl ring tdx.cat |

| Electrochemical Oxidation | Boron-Doped Diamond (BDD) Anode | Degradation and mineralization products amazonaws.com |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | N-cyclohexylethanamine |

| Catalytic Hydrogenation | (Applicable to nitrile-containing analogues) | Amine derivatives |

Structure Activity Relationship Sar Investigations

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental framework of 2-Chloro-N-cyclohexylacetamide comprises three critical pharmacophoric components: the chloroacetamide moiety, the amide linkage, and the cyclohexyl group. Each of these features plays a distinct role in the molecule's interaction with biological targets.

A pharmacophore model developed for a series of structurally diverse monoamine oxidase A (MAO-A) inhibitors identified key features that are relevant to the activity of compounds like this compound. nih.gov This model, designated DHHR, includes one hydrogen bond donor, two hydrophobic regions, and one aromatic feature as essential for activity. nih.gov In the context of this compound, the amide group can act as a hydrogen bond donor, while the cyclohexyl ring provides a key hydrophobic interaction. nih.gov

The chloroacetamide group is a recurring motif in many biologically active compounds, including herbicides and potential therapeutic agents. ijpsr.info Its reactivity, particularly the electrophilic nature of the carbon atom bearing the chlorine, is a key determinant of its biological action, often involving nucleophilic substitution reactions with biological macromolecules. smolecule.comresearchgate.net The amide linkage provides structural rigidity and the capacity for hydrogen bonding, which is crucial for receptor binding. nih.gov The lipophilic cyclohexyl group significantly influences the compound's pharmacokinetic properties, such as membrane permeability. vulcanchem.com

Impact of Substituent Variations on Biological Response

Modifications to the core structure of this compound have been shown to significantly alter its biological activity. These variations provide valuable insights into the SAR of this class of compounds.

Role of the Cyclohexyl Moiety

The cyclohexyl group is a critical determinant of the biological activity of this compound, primarily due to its contribution to the molecule's lipophilicity and steric bulk. vulcanchem.comontosight.ai Increased lipophilicity, often quantified by a higher logP value, generally correlates with enhanced membrane permeability, allowing the compound to reach its intracellular targets more effectively. nih.gov For instance, cyclohexyl-containing derivatives tend to have higher logP values compared to their phenyl-substituted counterparts, which can lead to improved antimicrobial activity.

In a study on glucocorticoid sensitizers, increasing the hydrophobic bulk at the N-substituent position, such as with a cyclohexyl group, was found to decrease the IC50 value, indicating increased potency. rsc.org Furthermore, research on KCa2 channel modulators revealed that replacing the cyclohexyl moiety with other groups, such as substituted phenyl rings, could increase hydrophobicity and potency. nih.gov The conformation of the cyclohexyl ring, which typically adopts a chair conformation, also influences how the molecule presents itself to its biological target. nih.gov

Influence of Halogenation (Chlorine Atom)

The chlorine atom in the 2-position of the acetamide (B32628) group is a key feature that significantly influences the compound's reactivity and biological activity. smolecule.com This electron-withdrawing group increases the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack by residues within biological targets like enzymes or receptors. smolecule.comresearchgate.net This reactivity is believed to be a primary mechanism of action for many chloroacetamide-based compounds. researchgate.net

Studies on various N-substituted 2-chloroacetamides have demonstrated that halogenation is often crucial for their biological effects. nih.gov For example, in a series of N-(substituted phenyl)-2-chloroacetamides, halogenated derivatives showed enhanced antimicrobial activity. nih.gov The presence of the chlorine atom can also increase the ionization potential of the amide group through an inductive effect, which can enhance water solubility and bioavailability. nih.gov

Effects of Amide Linkage Modifications

While direct modifications of the amide bond in this compound are not extensively reported, studies on related compounds highlight the importance of this linker. For example, the replacement of the amide with a more flexible or rigid linker would be expected to alter the spatial arrangement of the pharmacophoric groups and, consequently, its binding affinity to target proteins. The N-H proton of the amide is a key hydrogen bond donor, and its interaction with acceptor groups on a receptor is often a critical part of the binding event. nih.gov

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of this compound is a critical factor in its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a potent response.

The cyclohexyl ring typically exists in a stable chair conformation. nih.gov Crystal structure analysis of a related compound, N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide, confirms the chair conformation of the cyclohexyl ring, which is connected to an equatorial nitrogen atom. nih.gov The orientation of the substituent on the cyclohexyl ring (axial vs. equatorial) can significantly impact steric interactions and, therefore, binding affinity.

The relative orientation of the chloroacetyl group and the cyclohexyl ring is determined by rotation around the amide bond. Computational studies on a similar compound, 2-chloro-N-(1-cyanocyclohexyl)acetamide, suggest that the trans (E) conformer is generally more stable than the cis (Z) conformer due to reduced steric hindrance. The preferred conformation will dictate how the key pharmacophoric groups are presented in three-dimensional space, which is crucial for effective interaction with a biological receptor.

Comparative Analysis with Structurally Related Acetamide Derivatives

Comparing this compound with other structurally related acetamide derivatives provides valuable insights into its unique properties and biological activities.

| Compound | Key Structural Difference from this compound | Impact on Properties/Activity |

| N-Cyclohexylacetamide | Lacks the chlorine atom. smolecule.com | Less reactive due to the absence of the electrophilic center. smolecule.com |

| 2-Chloro-N-phenylacetamide | Phenyl group instead of a cyclohexyl group. smolecule.com | Alters lipophilicity and potential for π-π stacking interactions. nih.gov |

| 2-Chloro-N-methylacetamide | Methyl group instead of a cyclohexyl group. smolecule.com | Significantly reduced lipophilicity and steric bulk. |

| N,2-Dicyclohexylacetamide | A second cyclohexyl group at the α-carbon of the acetamide. | Increased lipophilicity and steric hindrance. |

| 2-(4-chloro-3-methylphenoxy)-N-cyclohexylacetamide | A substituted phenoxy group attached to the acetyl moiety instead of a chlorine atom. ontosight.ai | Introduces a larger, more complex substituent that can engage in different receptor interactions. ontosight.ai |

Studies have shown that replacing the cyclohexyl group with a phenyl ring can lead to different biological activities. For example, in the context of MAO-A inhibitors, both benzyl (B1604629) and cyclohexyl groups were investigated to understand the effect of hydrophobic interactions, with both showing activity. nih.gov In antimicrobial studies, N-phenyl-2-chloroacetamides have been extensively studied, with their activity being highly dependent on the substituents on the phenyl ring. nih.govsrce.hrresearchgate.net The replacement of the chlorine atom with other groups, or its absence altogether, drastically changes the reactivity and, often, the primary mechanism of action. smolecule.com

Biological and Pharmacological Research Perspectives

Antimicrobial Efficacy and Mechanisms of Action

Research into the antimicrobial properties of molecules derived from 2-Chloro-N-cyclohexylacetamide highlights its importance as a precursor. The general class of N-substituted chloroacetamides has been noted for its effectiveness as microbial reagents, which encourages the development and study of new analogues. researchgate.net

Direct studies on the antibacterial activity of this compound are limited. However, its utility is demonstrated in its use as a reactant for creating novel compounds with potential antibacterial effects. For instance, this compound is a starting material in the synthesis of a series of pyrazolo-1,2-benzothiazine acetamides. beilstein-journals.orgbeilstein-journals.org These resulting derivatives were evaluated for their antibiotic potential against several human microbial strains, including multiple strains of Staphylococcus aureus and Escherichia coli. beilstein-journals.orgbeilstein-journals.org

In one such study, two synthesized pyrazolo-1,2-benzothiazine derivatives showed significant, selective activity against S. aureus. beilstein-journals.orgbeilstein-journals.org The activity of these derivatives underscores the value of this compound as a scaffold in developing new potential antibacterial agents. beilstein-journals.org Similarly, other research has shown that the presence of an N-cyclohexyl group in certain pyridine-3-carboxamide (B1143946) derivatives, synthesized using 2-cyano-N-cyclohexyl acetamide (B32628), increased antibacterial activity against Gram-positive and Gram-negative strains compared to other variants. nih.gov

Table 1: Antibacterial Activity of Pyrazolo-1,2-benzothiazine Derivatives Synthesized Using a 2-Chloro-N-substituted-acetamide Precursor

| Compound | Test Organism | MIC₉₀ (µg/mL) |

|---|---|---|

| Derivative 7b | S. aureus (susceptible, methicillin-resistant, multidrug-resistant) | 16 |

| Derivative 7h | S. aureus (susceptible, methicillin-resistant, multidrug-resistant) | 8 |

Data sourced from a study on pyrazolo-1,2-benzothiazine acetamides, where this compound was among the reactants used to synthesize the final tested compounds. beilstein-journals.orgbeilstein-journals.org

Similar to its antibacterial prospects, the antifungal research perspective on this compound is primarily based on the activity of its derivatives and related compounds. Studies on N-(substituted phenyl)-2-chloroacetamides have shown them to be moderately effective against the yeast Candida albicans. researchgate.net Furthermore, a related compound, 2-chloro-N-phenylacetamide, has been investigated more directly and found to possess fungicidal and antibiofilm activity against fluconazole-resistant Candida species and strains of Aspergillus flavus. scielo.brnih.gov

In research where this compound was used as a reactant, the resulting pyrazolo-1,2-benzothiazine acetamide derivatives were tested against C. albicans, showing moderate to weak efficacy. beilstein-journals.orgbeilstein-journals.org This indicates that while the core structure contributes to the synthesis of antifungals, the specific final structure is critical for potency.

There is limited direct research on the antiviral properties of this compound. The research perspective is largely based on its inclusion in the synthesis of more complex heterocyclic compounds. The 1,2-benzothiazine moiety, which can be synthesized from chloroacetamide precursors, has been explored for antiviral bioactivity. beilstein-journals.org Additionally, in the search for remedies against SARS-CoV-2, this compound was used as a reactant in the synthesis of a pyridone scaffold that was identified as a low micromolar inhibitor of the viral main protease (MPro). nih.gov

Given that this compound is primarily a synthetic intermediate, proposed mechanisms of action are based on studies of its more complex derivatives.

Dihydrofolate Reductase (DHFR): For thiazole (B1198619) analogues derived from this compound, the proposed mechanism of antimicrobial action involves the inhibition of the enzyme dihydrofolate reductase (DHFR).

Enzyme Inhibition: Generally, the biological activity of chloroacetamide derivatives is thought to stem from interactions with specific molecular targets like enzymes or receptors, where they can inhibit activity by binding to active or allosteric sites.

Kinase Modulation: The compound has been used in the synthesis of heterocyclic protein kinase inhibitors, which are crucial targets in various diseases. Pim kinases, for example, play a role in immune regulation and are targets for inflammatory diseases. google.com

Anti-inflammatory Properties and Immunomodulatory Effects

The potential for this compound in the field of anti-inflammatory research comes from its use as a building block for molecules designed to modulate inflammatory pathways. While the compound itself is not typically evaluated, its derivatives have shown notable anti-inflammatory effects. researchgate.netsmolecule.com For example, a series of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives were synthesized using this compound as a starting material. researchgate.net These final compounds were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method, with several showing significant percentage inhibition of edema. researchgate.net

Table 2: Anti-inflammatory Activity of N-(Aryl)-2-(1H-benzotriazol-1-yl)-acetamide Derivatives

| Derivative Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |

|---|---|---|

| N-(2-CarboxyPhenyl) | 25 | 64.88 |

| N-(4-ChloroPhenyl) | 25 | 61.40 |

| N-(4-FluroPhenyl) | 25 | 50.87 |

| N-(Phenyl) | 25 | 49.12 |

| N-(Cyclohexyl) | 50 | 35.20 |

Data from a study where the title compounds were synthesized from their respective 2-Chloro-N-Alkyl/Aryl acetamides. researchgate.net

The hyperinflammatory response in many diseases is characterized by the excessive release of pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6. mdpi.com The regulation of these cytokines is a key therapeutic strategy. mdpi.comnih.gov Research into derivatives of this compound suggests a potential role in this area. Related structures are being investigated for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. Studies on related compounds have shown that they can modulate inflammatory responses by reducing the expression of pro-inflammatory cytokines and inhibiting enzymes like COX-2 and iNOS. mdpi.comresearchgate.net For instance, N-(2-hydroxy phenyl) acetamide has demonstrated anti-inflammatory properties by reducing the expression of IL-1β and TNF-α. researchgate.net This provides a rationale for synthesizing and testing new derivatives, for which this compound is a valuable precursor.

Interaction with Inflammatory Pathways

Research into this compound and its derivatives has highlighted their potential to interact with and modulate inflammatory pathways. While direct studies on this compound are limited, the broader class of chloroacetamides has been investigated for anti-inflammatory properties. researchgate.net The mechanism of action is often attributed to the reactivity of the chloroacetamide group, which can interact with biological nucleophiles, thereby modulating the activity of enzymes and receptors involved in inflammation. researchgate.net

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory effects. For instance, some N-aryl chloroacetamide derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. researchgate.net Specifically, certain synthesized compounds exhibited better anti-inflammatory activity than reference drugs, with some showing excellent COX-2 inhibitory activity. researchgate.net This suggests that the core structure, which includes the N-cyclohexylacetamide moiety, can serve as a scaffold for developing new anti-inflammatory agents.

Furthermore, compounds with similar structures have been explored for their potential to treat a range of conditions where inflammation is a key component, including neuro-inflammation. rsc.orggoogle.com The investigation of these related compounds provides a basis for the potential anti-inflammatory applications of this compound itself.

Anticancer Activity and Antitumor Potential

The chemical scaffold of this compound has been a subject of interest in the development of novel anticancer agents. nih.govscbt.com Its derivatives have been synthesized and evaluated for their potential to combat various cancers through different mechanisms. researchgate.netvulcanchem.combham.ac.uk

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. wayne.edu Inhibition of HDACs can lead to a more transcriptionally active chromatin state, upregulating genes that can suppress tumor growth. nih.gov While direct evidence for this compound as an HDAC inhibitor is not extensively documented in the provided results, the development of selective HDAC inhibitors is a significant area of cancer research. wayne.edu For example, some studies have focused on creating HDAC inhibitors that selectively target specific isoforms like HDAC1 and HDAC2 to reduce the side effects associated with non-selective inhibition. wayne.edumdpi.com The structural components of this compound could potentially be incorporated into the design of new HDAC inhibitors.

Antileukemic Activity and Glucocorticoid Sensitization

Research has demonstrated that derivatives containing the this compound structure can exhibit antileukemic activity. rsc.org One study focused on a novel class of glucocorticoid sensitizing compounds, where this compound was used as an intermediate in the synthesis of a lead compound. rsc.org This lead compound, when used in combination with glucocorticoids like dexamethasone (B1670325), showed synergistic antileukemic effects against acute lymphoblastic leukemia (ALL) cells that were resistant to dexamethasone alone. rsc.org The study highlighted that both the right and left-hand sides of the molecule, which includes the chloroacetamide moiety, are required for this sensitizing activity. rsc.org

| Compound Combination | Effect on ALL-19 Cells | IC50 Value |

| Lead Compound 1 (alone) | Modest activity | 19.8 µM |

| Dexamethasone (alone) | Minimal effect | > 40 µM |

| Lead Compound 1 + Dexamethasone | Synergistic inhibition of cell survival | 6.1 µM of each |

This table illustrates the synergistic effect of a compound derived from this compound in combination with a glucocorticoid. rsc.org

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of compounds related to this compound against various cancer cell lines has been a key area of investigation. vulcanchem.combham.ac.uk Studies have shown that chloroacetamide derivatives can exhibit significant in vitro antitumor activity against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). researchgate.net The biological activity of these compounds is largely driven by their chemical structure, particularly the presence of functional groups that can interact with active sites on cancer-related proteins. nih.gov For instance, some synthesized nitrogenous heterocycles, which can be derived from chloroacetamides, have demonstrated potent cytotoxic activity against breast cancer and leukemia cell lines. mdpi.com The chloro group in the acetamide structure is considered important for binding to target molecules. rsc.org

Central Nervous System (CNS) Activity

The structural framework of this compound has been implicated in compounds designed to interact with the central nervous system. smolecule.comontosight.ai Its derivatives have been explored for various CNS-related activities.

Antidepressant Effects

Derivatives of this compound have been synthesized and evaluated for their potential antidepressant activity. smolecule.com In one study, this compound was used as a starting material to create a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov These compounds were then tested for antidepressant effects using models such as the tail suspension test and forced swimming test in mice. nih.gov Several of the synthesized compounds displayed significant antidepressant activity, with one derivative showing more potent effects than some standard antidepressant drugs. nih.gov Another study investigated derivatives of 1,2,4-triazino[5,6-b]indole-3-thione, which were synthesized from chloroacetamide precursors, and found that they showed promising antidepressant action in a chronic model of depression in rats. oaji.net These findings suggest that the N-cyclohexylacetamide scaffold can be a valuable component in the design of new antidepressant agents.

| Derivative | Antidepressant Activity (Tail Suspension Test) |

| VS25 | Highest % DID value of 82.23% |

| Standard Drugs (Moclobemide, Imipramine, Fluoxetine) | Lower antidepressant potential than VS25 |

% DID refers to the percentage decrease in immobility duration, a measure of antidepressant effect. nih.gov

Interaction with Neurotransmitter Systems

While direct research on the interaction of this compound with neurotransmitter systems is not extensively documented, its role as a key intermediate in the synthesis of psychoactive compounds provides significant insight. This compound is a foundational scaffold for creating molecules that modulate the levels of crucial monoamine neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov

The primary mechanism through which derivatives of this compound are postulated to interact with neurotransmitter systems is through the inhibition of monoamine oxidase (MAO). nih.gov MAO is an enzyme responsible for the degradation of monoamine neurotransmitters. pacific.edu By inhibiting MAO, the breakdown of these neurotransmitters is reduced, leading to their increased concentration in the synaptic cleft. nih.gov This elevation of serotonin, norepinephrine, and dopamine levels is a well-established strategy in the management of depressive disorders. nih.gov

Derivatives of this compound have been synthesized and investigated for their potential as MAO inhibitors. nih.gov For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, for which this compound can serve as a precursor, were designed as potential antidepressant agents acting through MAO inhibition. nih.gov The rationale behind this approach is that elevated MAO-A levels are associated with major depressive disorders, and its inhibition can be an effective therapeutic strategy. nih.gov

Enzyme Interaction and Receptor Binding Studies

The scientific exploration of this compound extends to its interaction with various enzymes and receptors, primarily through the biological evaluation of its derivatives. This compound serves as a versatile starting material for the synthesis of targeted inhibitors for several key enzymes implicated in neurological and other disorders. nih.govmdpi.com

Identification of Specific Biological Targets

Research has successfully identified specific biological targets for compounds derived from this compound. These targets are primarily enzymes that play a critical role in neurotransmission and other physiological processes.

Monoamine Oxidase-A (MAO-A): As a primary target, MAO-A is an enzyme that catabolizes monoamine neurotransmitters. nih.gov Derivatives of this compound have been specifically designed to inhibit MAO-A, with the goal of increasing the availability of neurotransmitters like serotonin and norepinephrine in the brain. nih.gov

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.gov this compound has been used as a starting material to synthesize novel quinazoline (B50416) thioacetamide (B46855) derivatives that have shown inhibitory potential against AChE. nih.gov

Butyrylcholinesterase (BuChE): Similar to AChE, BuChE is another cholinesterase that hydrolyzes acetylcholine. nih.gov It is also considered a relevant target in the treatment of Alzheimer's disease. nih.gov Derivatives of this compound have been evaluated for their inhibitory activity against BuChE. nih.govmdpi.com

Ligand-Protein Interaction Profiling

The interaction between ligands derived from this compound and their protein targets has been investigated using computational and experimental methods. These studies provide a detailed understanding of the binding modes and the structural features that govern the inhibitory activity.

For derivatives targeting MAO-A, molecular docking studies have been employed to understand the ligand-protein interactions at the atomic level. nih.gov These studies have revealed that active inhibitors interact with the active site of the MAO-A receptor through a combination of hydrogen bonding, π–π stacking with aromatic residues, and hydrophobic interactions. nih.gov The cyclohexyl group of certain derivatives is intended to explore hydrophobic interactions within the enzyme's active site. nih.gov

In the context of cholinesterase inhibition, docking studies of quinazoline thioacetamide derivatives have shown that they can fit within the binding pocket of both AChE and BuChE. nih.gov For instance, molecular dynamics simulations have been used to study the stability of the ligand-enzyme complexes over time. nih.gov The design of these inhibitors is often based on the structure of known drugs like donepezil, aiming to replicate key binding interactions. nih.gov

The following table summarizes the inhibitory activities of some derivatives of this compound against their target enzymes:

| Derivative Class | Target Enzyme | Observed Activity | Reference |

| Quinazoline Thioacetamides | Acetylcholinesterase (AChE) | One derivative showed an IC50 of 9.26 nM, surpassing the reference drug donepezil. | nih.gov |

| Quinazoline Thioacetamides | Butyrylcholinesterase (BuChE) | Derivatives exhibited inhibitory potential against BuChE. | nih.gov |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Monoamine Oxidase-A (MAO-A) | Derivatives showed significant antidepressant activity in preclinical models, indicative of MAO-A inhibition. | nih.gov |

| Coumarin Derivatives | Butyrylcholinesterase (BuChE) | Carbamate derivatives, for which this compound is a related intermediate, showed nanomolar inhibitory potencies. | mdpi.com |

These studies underscore the importance of this compound as a scaffold in medicinal chemistry for the development of potent and selective enzyme inhibitors. The structural modifications enabled by this intermediate allow for the fine-tuning of ligand-protein interactions to achieve desired pharmacological profiles.

Computational and Spectroscopic Analyses

Theoretical Studies and Quantum Chemical Calculations

Theoretical studies and quantum chemical calculations provide deep insights into the molecular structure, reactivity, and electronic properties of 2-Chloro-N-cyclohexylacetamide. These computational methods are invaluable for understanding the molecule's behavior at a subatomic level, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-31+G(d), 6-311G(d,p)), have been employed to elucidate its properties. researchgate.netbhu.ac.in

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. cp2k.orgutwente.nlchemrxiv.org For this compound, this process reveals crucial information about bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. The electronic structure, which describes the motion of electrons in the molecule, is also determined.

DFT studies have shown that the cyclohexane (B81311) ring in related structures preferentially adopts a chair conformation to minimize steric strain. The amide bond's rotational barrier leads to the existence of E (trans) and Z (cis) conformers, with DFT analysis predicting a 3:1 ratio of E to Z in solution for analogous compounds, driven by steric repulsion.

Table 1: Selected Calculated Geometrical Parameters for a Related Amide

| Parameter | Bond Length (Å) | Bond Angle (°) |

| O33-H34 | 1.678 | |

| C19-C21-C23 | 118.9912 | |

| Data derived from a study on a similar chalcone (B49325) derivative, illustrating the type of data obtained from geometry optimization. bhu.ac.in |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis helps in understanding the selectivity of chemical reactions by examining the interaction between the HOMO and LUMO of reacting species. researchgate.netwikipedia.org For molecules similar to this compound, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 2: Calculated FMO Energies and Related Parameters for a Theobromine Derivative

| Parameter | Value (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (Egap) | - |

| This table illustrates the type of data obtained from FMO analysis. Specific values for this compound were not available in the searched literature. researchgate.net |

Molecular Electrostatic Potential (MESP) mapping is a visualization tool that illustrates the charge distribution within a molecule. bhu.ac.inresearchgate.netresearchgate.netrsc.org It is used to predict the reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net

In an MESP map, regions with a negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. bhu.ac.inresearchgate.net The MESP is also instrumental in understanding non-covalent interactions, such as hydrogen bonding. researchgate.net For acetamide (B32628) derivatives, the negative potential is generally localized around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor, while the positive potential is found near the amide hydrogen, making it a potential hydrogen bond donor.

DFT calculations can be used to determine the activation energies for various chemical reactions involving this compound. The activation energy is the minimum energy required to initiate a chemical reaction. By calculating the energy of the transition state, researchers can predict the feasibility and rate of a reaction pathway. For instance, in amide hydrolysis, different mechanisms (base-catalyzed, acid-catalyzed, and water-assisted) have distinct activation energies. researchgate.net

For related amide compounds, the activation energy for water-assisted hydrolysis has been computationally determined, providing insights into the stability of the amide bond under different conditions. researchgate.net

Molecular docking and dynamics simulations are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. researchgate.netrsc.orgresearchgate.net

Molecular docking predicts the preferred orientation of the ligand when bound to the active site of a receptor. This information is crucial for understanding the potential biological activity of the compound. For example, docking studies on similar chloroacetamide derivatives have been used to model their interactions with enzymes like cyclooxygenase-2 and to identify key binding interactions such as hydrogen bonding.

Molecular dynamics (MD) simulations provide a time-dependent view of the ligand-receptor complex, assessing its stability and conformational changes over time. rsc.org Parameters such as the root-mean-square deviation (RMSD) are used to validate the stability of the binding pose identified through docking. These simulations are essential for evaluating the dynamic behavior of the ligand within the binding pocket of the target protein. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties that are most influential, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

In studies involving acetamide derivatives, QSAR has been used to correlate molecular descriptors with activities such as antidepressant potential or antimicrobial efficacy. researchgate.netnih.gov For example, a 3D-QSAR model was developed for a series of MAO-A inhibitors, identifying key pharmacophoric features necessary for activity. nih.gov Similarly, QSAR analysis of N-(substituted phenyl)-2-chloroacetamides helped to explain how the position of substituents on the phenyl ring affects their antimicrobial properties. researchgate.net These models are valuable tools for optimizing the structure of lead compounds to enhance their desired biological effects.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of synthesized chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule and their chemical environments. For this compound, the ¹H NMR spectrum typically shows characteristic signals for the protons on the cyclohexyl ring, the methylene (B1212753) group adjacent to the chlorine atom (CH₂Cl), and the N-H proton of the amide group. rsc.orgmdpi.com In one reported spectrum in CDCl₃, a broad signal for the NH proton appears around δ 6.51 ppm, the singlet for the CH₂Cl protons is at δ 4.03 ppm, and the cyclohexyl protons appear as multiplets in the δ 1.11-1.94 ppm range. mdpi.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would show distinct peaks for the carbonyl carbon of the amide, the chlorinated methylene carbon, and the various carbons of the cyclohexyl ring. nih.govrsc.org

The following table summarizes typical NMR data for this compound and related structures.

| Nucleus | Chemical Shift (δ) in ppm | Description | Reference |

| ¹H | ~6.45-6.51 (broad) | Amide (N-H) proton | mdpi.comunibo.it |

| ¹H | ~4.03 (singlet) | Chloromethyl (CH₂Cl) protons | mdpi.com |

| ¹H | ~3.41-3.74 (multiplet) | Cyclohexyl (CH-N) proton | rsc.orgmdpi.com |

| ¹H | ~1.11-1.94 (multiplets) | Cyclohexyl (CH₂) protons | mdpi.com |

| ¹³C | Data not explicitly detailed in search results | Carbonyl (C=O) | nih.gov |

| ¹³C | Data not explicitly detailed in search results | Chloromethyl (CH₂Cl) | nih.gov |

| ¹³C | Data not explicitly detailed in search results | Cyclohexyl carbons | nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. nih.gov Key absorptions include a strong band for the C=O (carbonyl) stretching of the secondary amide, typically around 1649 cm⁻¹, and bands for N-H stretching, often seen around 3292-3393 cm⁻¹. nih.govsilae.it

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3393, 3292 | nih.gov |

| C=O Stretch (Amide I) | 1649 | nih.gov |

| N-H Bend (Amide II) | ~1550 | |

| C-Cl Stretch | Not specified |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (175.66 g/mol ). nih.govscbt.com Fragmentation would likely involve the loss of the chlorine atom or cleavage of the amide bond. nih.gov

| Technique | Key Findings | Reference |

| GC-MS | Molecular Weight: 175.65 g/mol | nih.gov |

| HRMS | Not explicitly detailed for this compound, but used for derivatives. | beilstein-journals.org |

| LC-MS | Used for quantification of related compounds. | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of "this compound". This method provides quantitative data on the compound's purity and can separate it from any starting materials, by-products, or degradation products present in the sample.

Detailed research findings from a patent application outline a specific HPLC method for the purity determination of "this compound". chemicalbook.com In this analysis, a phosphate (B84403) buffer was utilized as the mobile phase. The analysis of the synthesized "this compound" yielded a purity of 98.5% with a retention time (Rt) of 8.47 minutes. chemicalbook.com This high level of purity confirms the efficiency of the described synthesis and purification protocol, which involved reaction in acetonitrile (B52724) followed by washing with aqueous hydrochloric acid and sodium carbonate. chemicalbook.com

While specific HPLC conditions can vary between laboratories, a typical setup for the analysis of a moderately polar compound like "this compound" would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like the phosphate buffer mentioned) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

In other studies involving derivatives of acetamide, HPLC has been consistently employed to confirm the purity of synthesized compounds, often achieving purity levels exceeding 95%. nih.gov For instance, in the synthesis of N-substituted quinazolinethioacetamide candidates, HPLC was used to confirm the purity of the synthesized molecules, with the most potent compound showing a purity level greater than 97.50%. nih.gov Although the specific conditions were not detailed for "this compound", the general application of HPLC underscores its importance in quality control during the synthesis of related chemical entities.

The following tables summarize the reported HPLC purity data and provide a representative example of HPLC conditions that could be adapted for the analysis of "this compound".

Table 1: HPLC Purity Data for this compound

| Sample ID | Retention Time (min) | Purity (%) | Source |

| 002NK13 | 8.47 | 98.5 | chemicalbook.com |

Table 2: Representative HPLC Method Parameters

| Parameter | Specification |

| Instrument | Agilent 1260 Infinity II HPLC or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Phosphate Buffer / Acetonitrile (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This representative method is based on common practices for similar compounds and would require optimization for the specific analysis of "this compound" to ensure accurate and reproducible results.

Advanced Applications and Future Research Trajectories

Utilization as Synthetic Intermediates for Complex Organic Molecules

2-Chloro-N-cyclohexylacetamide serves as a crucial building block in organic chemistry, primarily due to the high reactivity of its chlorine atom, which can be readily displaced by various nucleophiles. smolecule.com This property allows for the construction of more intricate molecular architectures.

Precursor in Pharmaceutical Synthesis

The utility of this compound as a precursor in the synthesis of pharmaceuticals is a significant area of research. smolecule.com Its structure is incorporated into various derivatives that have shown potential for treating a range of conditions. For instance, it has been used in the development of dual-acting cholinesterase and fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's disease. smolecule.com Additionally, derivatives of this compound are being explored as antagonists for the sigma-1 receptor and agonists for the mu-opioid receptor, suggesting possible applications in managing neuropathic pain. smolecule.com

The synthesis of these complex pharmaceutical agents often involves the reaction of this compound with other molecules to form new carbon-nitrogen or carbon-sulfur bonds. For example, it can be reacted with various amines or thiols in the presence of a base to yield substituted acetamide (B32628) derivatives. nih.govresearchgate.net These derivatives can then be further modified to create the final active pharmaceutical ingredient.

One notable example is the synthesis of benzimidazol-2-ylthio-N-substituted-acetamide derivatives, which have shown promising antidepressant activity. nih.gov In this process, this compound is reacted with 2-mercaptobenzimidazole (B194830) to form the desired compound. nih.gov Similarly, it has been used to create N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives, some of which exhibit anti-inflammatory properties. researchgate.netrjpbcs.com

Building Block for Novel Heterocyclic Compounds

The electrophilic nature of the α-carbon in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. researchgate.net Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental components of many pharmaceuticals and biologically active molecules.

A key reaction involves the intramolecular cyclization of derivatives formed from the initial reaction of this compound with a suitable nucleophile. researchgate.net For example, reaction with a molecule containing both an amine and a thiol group can lead to the formation of thiazolidin-4-ones. researchgate.net Similarly, reactions with other bifunctional nucleophiles can yield a variety of heterocyclic systems, including imidazoles and pyrroles. researchgate.net

Research has demonstrated its use in the one-pot synthesis of pyrido[2,3-b]oxazin-2-ones through a Smiles rearrangement. smolecule.com This reaction highlights the compound's ability to facilitate the construction of complex, fused heterocyclic systems in an efficient manner. Furthermore, it has been utilized in the synthesis of pyrazolo-1,2-benzothiazine acetamides, which have been investigated for their antimicrobial and cytotoxic activities. beilstein-journals.org

Herbicidal Applications

Derivatives of this compound belong to the chloroacetamide class of herbicides. researchgate.netresearchgate.net These herbicides are known to inhibit the biosynthesis of very-long-chain fatty acids in susceptible plants, leading to their demise. smolecule.com While specific herbicidal activity data for this compound itself is not extensively detailed in the provided context, the broader class of chloroacetamides, such as acetochlor (B104951) and metolachlor, are widely used in agriculture. researchgate.netekb.eg The synthesis of these commercial herbicides often involves the reaction of a substituted aniline (B41778) with chloroacetyl chloride, a process chemically similar to the synthesis of this compound. researchgate.net The structural similarity suggests that with appropriate modifications, this compound could serve as a scaffold for developing new herbicidal agents.

Role as Disinfectants and Preservatives

The antimicrobial properties of chloroacetamide derivatives also lend them to applications as disinfectants and preservatives. ijpsr.info These compounds can inhibit the growth of various microorganisms, including bacteria and fungi. researchgate.netijpsr.info This makes them suitable for use in a variety of products to prevent microbial contamination and spoilage. For instance, chloroacetamide-based compounds have been used as preservatives in shampoos, cutting oils, plastics, and coatings. researchgate.net The mechanism of their antimicrobial action often involves the alkylation of essential biomolecules within the microbial cells, disrupting their normal function.

Development of Novel Therapeutic Agents

The adaptable structure of this compound makes it a valuable starting point for the discovery of new drugs. nih.govrsc.orgmdpi.com By modifying its structure, researchers can create a library of new compounds with diverse pharmacological activities.

Optimization for Enhanced Efficacy and Selectivity

A key aspect of developing new therapeutic agents from this compound is the optimization of its structure to improve efficacy and selectivity. nih.gov This involves making targeted changes to the molecule to enhance its interaction with a specific biological target, such as an enzyme or receptor, while minimizing off-target effects. nih.govontosight.ai

For example, in the development of antidepressant agents based on a benzimidazole (B57391) scaffold, the cyclohexyl group of this compound was compared with other substituents like benzyl (B1604629) and substituted phenyl rings to study the effect of hydrophobic interactions on activity. nih.gov Such studies help in understanding the structure-activity relationship (SAR), which is crucial for designing more potent and selective drugs.